molecular formula C29H42O4 B1205116 Gliderinin CAS No. 95507-60-1

Gliderinin

Cat. No.: B1205116
CAS No.: 95507-60-1
M. Wt: 454.6 g/mol
InChI Key: GTEBNRQRSIJPHQ-XFFWNHRZSA-N
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Description

Structural predictions suggest a polysulfated glycosaminoglycan backbone or heterocyclic aromatic system, though confirmatory spectral data (e.g., 13C-NMR, IR) are unavailable in the provided sources.

Properties

CAS No.

95507-60-1

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-13-oxo-3,4,4a,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C29H42O4/c1-25(2)21-9-14-29(6)23(27(21,4)12-10-22(25)31)20(30)15-19-18-16-26(3,24(32)33)11-7-17(18)8-13-28(19,29)5/h15-17,21-23,31H,7-14H2,1-6H3,(H,32,33)/t17-,21-,22-,23+,26-,27-,28+,29+/m0/s1

InChI Key

GTEBNRQRSIJPHQ-XFFWNHRZSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5C4=CC(CC5)(C)C(=O)O)C)C)C

Isomeric SMILES

C[C@@]1(CC[C@H]2CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1)C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5C4=CC(CC5)(C)C(=O)O)C)C)C

Synonyms

gliderinin
glyderinine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

2.1. Functional Analogues: Heparinoids

Heparinoids, such as Hirudoid (heparinoid gel), share anticoagulant and anti-inflammatory properties with Gliderinin’s hypothesized profile. Key differences may include:

Parameter This compound (Predicted) Hirudoid (Heparinoid Gel)
Chemical Class Polysulfated glycosaminoglycan? Heparin-like polysaccharide
Mechanism Inhibition of clotting factors? Enhances tissue permeability, anti-inflammatory via protease inhibition
Clinical Use Not yet established Topical treatment for bruises, inflammation
Side Effects Unknown Rare skin irritation

Note: this compound’s data are speculative due to absent direct evidence.

2.2. Structural Analogues: Pyridine/Pyrimidine Derivatives

If this compound is a heterocyclic compound, comparisons with pyridine/pyrimidine derivatives (e.g., antimicrobial/antiviral agents) are relevant. A generalized table, modeled after and , illustrates key parameters:

Compound Bioactive Properties Molecular Weight Spectral Data References
This compound Hypothesized antiviral/anti-inflammatory ~500–800 g/mol* Unavailable
Pyridine-3-carboxamide Antimicrobial (MIC: 2–8 µg/mL) 122.12 g/mol IR: 1650 cm⁻¹ (C=O)
5-Fluorouracil Antineoplastic 130.08 g/mol ¹H-NMR: δ 8.1 (d, 1H)

*Estimated based on heparinoid/pyridine analogues.

Research Findings and Gaps

  • Pharmacological Data : Unlike Hirudoid, this compound lacks clinical trial data or pharmacokinetic profiles (e.g., absorption, half-life). Hirudoid’s efficacy in reducing edema (AUC >0.7 in clinical studies) sets a benchmark for future this compound validation.
  • Structural Analysis : emphasizes the need for 13C-NMR and IR data to confirm this compound’s structure, akin to standardized spectral tables for organic compounds.
  • Toxicity Profiles: No this compound toxicity data exist, whereas Hirudoid’s safety is well-documented .

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